KRAS inhibitor-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

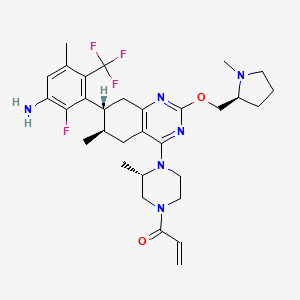

C31H40F4N6O2 |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |

InChI Key |

NRFWNEBUKRLYDL-BVOGOJNSSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |

Canonical SMILES |

CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Covalent KRAS G12C Inhibitors

Disclaimer: The designation "KRAS inhibitor-20" does not correspond to a known therapeutic agent in publicly available scientific literature or clinical trial databases. This technical guide will, therefore, focus on the well-characterized, first-in-class, covalent KRAS G12C inhibitor, Sotorasib (AMG 510), as a representative example to elucidate the core mechanism of action for this class of drugs. The principles and methodologies described are broadly applicable to understanding the function of similar selective KRAS G12C inhibitors.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular mechanism, relevant quantitative data, experimental protocols, and signaling pathways associated with the inhibition of the KRAS G12C oncoprotein.

Core Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[2] Mutations in the KRAS gene, particularly at codon 12, are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine, impairs the intrinsic GTP hydrolysis activity of the KRAS protein, leading to its accumulation in the active GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways.[3][4]

Sotorasib and similar covalent inhibitors are designed to specifically target the mutant cysteine residue at position 12 of the KRAS G12C protein.[5] The core mechanism of action can be summarized in the following key steps:

-

Selective Binding to the Inactive State: These inhibitors selectively bind to the KRAS G12C protein when it is in its inactive, GDP-bound conformation.[6][7] This is crucial as the active, GTP-bound form has a different conformation that is not conducive to inhibitor binding.

-

Covalent Bond Formation: The inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[5] This covalent modification physically blocks the protein in its inactive state.

-

Inhibition of Nucleotide Exchange: By locking KRAS G12C in the GDP-bound state, the inhibitor prevents the exchange of GDP for GTP, which is a necessary step for KRAS activation.[6] This effectively shuts down the protein's ability to be activated.

-

Suppression of Downstream Signaling: The inhibition of KRAS G12C activation leads to the suppression of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is a key driver of cell proliferation.[3][8] This results in the inhibition of tumor cell growth and, in some cases, tumor regression.[8]

Resistance Mechanisms

Despite the initial efficacy of KRAS G12C inhibitors, tumors can develop resistance through various mechanisms, which can be broadly categorized as "on-target" and "off-target".

-

On-target resistance involves genetic alterations in the KRAS gene itself, such as secondary mutations that prevent the inhibitor from binding to the G12C residue.[9][10]

-

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.[9][10] A common mechanism is the upregulation of receptor tyrosine kinases (RTKs), which can reactivate the MAPK pathway or activate parallel pathways like the PI3K-AKT-mTOR pathway.[6][11]

Quantitative Data

The following tables summarize key quantitative data for representative KRAS G12C inhibitors, Sotorasib and Adagrasib, from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

| Compound | Assay Type | Cell Line/System | IC50/K D | Reference |

| Sotorasib (AMG 510) | Cell Viability | KRAS G12C Mutant Cell Lines | 0.004–0.032 µM | [4] |

| Sotorasib (AMG 510) | Nucleotide Exchange Inhibition | Recombinant KRAS G12C | 8.88 nM | [12][13] |

| Adagrasib (MRTX849) | Cell Viability | KRAS G12C Mutant Cell Lines | 10–973 nM (2D) | [14] |

| Adagrasib (MRTX849) | KRAS-dependent Signal Transduction | Preclinical Models | ~5 nM | [15] |

| Adagrasib (MRTX849) | P-glycoprotein Inhibition | MDCK-MDR Cells | 980 nmol/L | [16] |

Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

| Compound | Clinical Trial | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Sotorasib (AMG 510) | CodeBreaK100 (Phase 2) | 124 | 37.1% | 80.6% | [17] |

| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 1b) | 25 (with untreated CNS metastases) | 42% (intracranial) | Not Reported | [18] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are representative protocols for assays commonly used to characterize KRAS G12C inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant and wild-type KRAS cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS inhibitor (e.g., from 0.001 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

KRAS Nucleotide Exchange Assay (HTRF®-based)

This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., GTP-DY-647P1), and the guanine nucleotide exchange factor (GEF), SOS1.

-

Inhibitor Addition: Add the KRAS inhibitor at various concentrations to the wells of a microplate.

-

Reaction Initiation: Initiate the nucleotide exchange reaction by adding the KRAS G12C protein and SOS1 to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for nucleotide exchange.

-

HTRF Measurement: Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The binding of the fluorescent GTP to KRAS brings a donor and acceptor fluorophore in proximity, generating a FRET signal.

-

Data Analysis: The inhibitory effect of the compound is determined by the reduction in the HTRF signal. Calculate IC50 values from the dose-response curves.

Western Blot for Downstream Signaling (p-ERK)

This assay assesses the inhibitor's effect on the phosphorylation of downstream signaling proteins, such as ERK, which is a marker of MAPK pathway activation.

Protocol:

-

Cell Treatment: Plate KRAS G12C mutant cells and treat them with the inhibitor at a specific concentration (e.g., 1 µM) for various time points (e.g., 2, 6, 24 hours).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of pathway inhibition.

Visualization of Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS signaling pathway and the mechanism of action of a covalent KRAS G12C inhibitor.

Caption: The KRAS signaling pathway is activated by upstream signals from receptor tyrosine kinases (RTKs).

Caption: Mechanism of a covalent KRAS G12C inhibitor, which traps the protein in an inactive state.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 4. dovepress.com [dovepress.com]

- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 11. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]

- 12. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ilcn.org [ilcn.org]

- 18. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of KRAS Inhibitor-20 for the G12C Mutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of KRAS Inhibitor-20, a novel covalent inhibitor targeting the KRAS G12C mutation. The document outlines the inhibitor's mechanism of action, presents quantitative data on its selectivity, details key experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to KRAS G12C and Inhibitor-20

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3][4] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[5][6] This leads to the persistent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumor cell proliferation, survival, and differentiation.[6][7][8][9]

This compound is a next-generation, orally bioavailable small molecule designed to selectively and irreversibly bind to the mutant cysteine residue in KRAS G12C.[10] This covalent interaction occurs within the switch-II pocket of the inactive, GDP-bound form of KRAS G12C, effectively trapping the protein in an "off" state and preventing its interaction with downstream effectors.[5][10][11] The high specificity of this compound for the G12C mutant while sparing the wild-type (WT) protein is a critical attribute for minimizing off-target effects and enhancing its therapeutic index.

Quantitative Assessment of Specificity

The specificity of this compound has been rigorously evaluated through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its potent and selective inhibition of the KRAS G12C mutant.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Protein | IC50 (nM) - Nucleotide Exchange Assay | KD (nM) - Biochemical Binding Assay |

| KRAS G12C | 5.2 | 9.6 |

| KRAS WT | >10,000 | No binding detected |

| KRAS G12D | >10,000 | No binding detected |

| KRAS G12V | >10,000 | No binding detected |

| HRAS WT | >10,000 | No binding detected |

| NRAS WT | >10,000 | No binding detected |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | KRAS Mutation | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) (72h) |

| NCI-H358 (Lung) | G12C | 8.5 | 15.2 |

| MIA PaCa-2 (Pancreas) | G12C | 12.1 | 28.7 |

| A549 (Lung) | G12S | >5,000 | >10,000 |

| HCT116 (Colon) | G13D | >5,000 | >10,000 |

| Calu-1 (Lung) | G12C | 10.3 | 21.5 |

| PANC-1 (Pancreas) | G12D | >5,000 | >10,000 |

p-ERK: Phosphorylated Extracellular signal-regulated kinase.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by blocking the key signaling cascades downstream of the KRAS G12C oncoprotein. The following diagrams illustrate the targeted pathway and the inhibitor's mechanism of action.

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on recombinant KRAS proteins.

Protocol:

-

Protein Preparation: Express and purify recombinant human KRAS G12C, WT, G12D, and G12V proteins.

-

Assay Buffer: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

-

Reaction Mixture: In a 384-well plate, combine the KRAS protein (final concentration 50 nM) with the diluted inhibitor or DMSO vehicle. Incubate for 30 minutes at room temperature.

-

Initiate Reaction: Add a mixture of a fluorescent GTP analog (e.g., BODIPY-FL-GTP; final concentration 100 nM) and the guanine nucleotide exchange factor SOS1 (final concentration 20 nM).

-

Detection: Monitor the increase in fluorescence polarization or TR-FRET signal over time using a plate reader.

-

Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the biochemical nucleotide exchange assay.

Cellular Phospho-ERK (p-ERK) AlphaLISA Assay

This immunoassay quantifies the levels of phosphorylated ERK, a key downstream effector of the KRAS pathway, in cells treated with this compound.

Protocol:

-

Cell Culture: Seed cancer cell lines with known KRAS mutations into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle for 2 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

AlphaLISA Assay:

-

Add the cell lysate to a 384-well assay plate.

-

Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-p-ERK antibody and Biotinylated Donor beads conjugated to an anti-total ERK antibody.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

ATP Detection:

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in mouse xenograft models established with human cancer cell lines harboring the KRAS G12C mutation.

Experimental Design:

-

Models: NCI-H358 (lung) and MIA PaCa-2 (pancreas) tumor xenografts in immunodeficient mice.[12][13]

-

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups.

-

Dosing: this compound was administered orally once daily.

-

Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were collected for pharmacodynamic analysis (e.g., p-ERK levels).

Results Summary: this compound demonstrated significant, dose-dependent tumor growth inhibition in both the NCI-H358 and MIA PaCa-2 xenograft models. Pharmacodynamic analysis of tumor tissues confirmed sustained suppression of p-ERK levels in the treated groups, consistent with the on-target mechanism of action.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and highly selective covalent inhibitor of the KRAS G12C oncoprotein. Its specificity is evident from both biochemical and cellular assays, which show a clear differentiation between the G12C mutant and wild-type KRAS, as well as other common KRAS mutants. The targeted inhibition of the KRAS G12C signaling pathway translates to significant anti-proliferative effects in cancer cells and robust anti-tumor efficacy in preclinical in vivo models. These findings strongly support the continued development of this compound as a promising therapeutic agent for patients with KRAS G12C-mutated cancers.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of KRAS Inhibition: A Comparative Analysis of Novel Inhibitors Versus Predominant KRAS Mutations

A Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology, despite its high prevalence in some of the most aggressive human cancers. The recent breakthroughs in developing inhibitors targeting specific KRAS mutations, most notably G12C, have opened a new era in precision medicine. This technical guide provides an in-depth analysis of the current landscape of KRAS inhibition, with a comparative focus on the well-characterized inhibitors against KRAS G12C, and the emerging strategies to target other prevalent and challenging mutations such as G12D and G12V. We will also introduce a hypothetical next-generation inhibitor, "Hypothetical KRAS Inhibitor-20 (HKI-20)," to frame the discussion around future drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, comparative efficacy data, detailed experimental protocols, and a visual representation of key biological pathways and experimental workflows.

Introduction: The KRAS Challenge

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene, most commonly occurring at codons 12, 13, and 61, lead to the constitutive activation of the protein, driving oncogenesis in a significant portion of human cancers.[3][4] The prevalence of specific KRAS mutations varies by cancer type, with G12C being common in non-small cell lung cancer (NSCLC), while G12D is predominant in pancreatic ductal adenocarcinoma (PDAC) and also frequent in colorectal cancer (CRC).[5] The G12V mutation is also a significant driver in these cancers.[6][7][8]

The development of direct KRAS inhibitors has been hampered by the protein's picomolar affinity for GTP and the lack of a well-defined allosteric binding pocket.[9] However, the discovery of a switch-II pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant paved the way for the development of covalent inhibitors.[10]

Mechanisms of Action: Targeting the Undruggable

KRAS inhibitors can be broadly categorized based on their mechanism of action and the specific mutant they target.

-

Covalent, GDP-State (OFF) Inhibitors (e.g., Sotorasib, Adagrasib): These inhibitors specifically target the KRAS G12C mutation. The cysteine residue in this mutant provides a nucleophile for covalent bond formation, trapping the KRAS protein in its inactive, GDP-bound state.[10][11][12] This prevents its interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream signaling.[10]

-

Non-covalent, GDP/GTP-State Inhibitors (e.g., MRTX1133): Targeting mutations like G12D, which lack a reactive cysteine, has necessitated the development of non-covalent inhibitors. These molecules are designed to bind with high affinity and specificity to pockets on the mutant KRAS protein, inhibiting its function. MRTX1133, for instance, is a selective inhibitor of KRAS G12D that can bind to both the inactive (GDP-bound) and active (GTP-bound) states of the protein.[13][14]

-

Pan-RAS and GTP-State (ON) Inhibitors (e.g., RMC-6236): A newer class of inhibitors aims to target multiple RAS isoforms (KRAS, NRAS, and HRAS) in their active, GTP-bound state.[2][15] These "RAS-on" inhibitors often utilize a tri-complex mechanism, forming a stable complex with a chaperone protein like cyclophilin A and the target RAS protein.[16]

For the purpose of this guide, we will consider our Hypothetical this compound (HKI-20) to be a highly potent and selective, orally bioavailable, non-covalent inhibitor of the KRAS G12D mutation, designed to overcome some of the resistance mechanisms observed with earlier generation inhibitors.

Comparative Efficacy of KRAS Inhibitors

The clinical development of KRAS inhibitors has provided a wealth of data on their efficacy. The following tables summarize key quantitative data for prominent KRAS inhibitors across different mutations and cancer types.

Table 1: Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |

| Sotorasib | CodeBreaK 100 (Phase II) | 37.1%[11] | 6.8 months[11] | 12.5 months[11] |

| Adagrasib | KRYSTAL-1 (Phase I/II) | 42.9%[11] | 6.5 months[11] | 12.6 months[11] |

| Divarasib | Phase Ib | 59% (approx.)[17] | Not Reported | Not Reported |

| Fulzerasib | Phase II | Not specified, but noted as having better response rates than sotorasib and adagrasib[17] | Not Reported | Not Reported |

| Garsorasib | Phase II | 52%[17] | 9 months[17] | 14 months[17] |

Table 2: Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) |

| Sotorasib (monotherapy) | CodeBreak 100 | 9.7%[18] |

| Adagrasib (monotherapy) | KRYSTAL-1 | 19%[18] |

| Sotorasib + Panitumumab (anti-EGFR) | CodeBreaK 101 | 33%[15] |

| Adagrasib + Cetuximab (anti-EGFR) | KRYSTAL-1 | 46%[18] |

| Divarasib + Cetuximab | Phase Ib | 62.5%[18] |

Table 3: Preclinical and Early Clinical Data for KRAS G12D Inhibitors

| Inhibitor | Target | Key Findings |

| MRTX1133 | KRAS G12D | Showed significant tumor regression (85%) in xenograft models of pancreatic cancer.[19][20] Reduced cell viability and inhibited KRAS pathway signaling in a dose-dependent manner in vitro.[19][20] |

| RMC-9805 | KRAS G12D(ON) | A covalent tri-complex inhibitor that attenuates downstream signaling and restricts tumor growth in xenograft models.[16] |

| HRS-4642 | KRAS G12D | Demonstrated anti-tumor efficacy as a single agent and in combination with a proteasome inhibitor in various solid tumor models in vitro and in vivo.[13] |

Table 4: Pan-RAS and Other KRAS Mutant Inhibitors

| Inhibitor | Target | Key Findings |

| RMC-6236 | Pan-RAS(ON) | Showed a 38% ORR in NSCLC and 20% in pancreatic cancer in a Phase I trial.[15] |

| EFTX-G12V | KRAS G12V (siRNA) | Demonstrated significant tumor growth inhibition in mouse models of lung, colon, and pancreatic cancers.[7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for understanding the development and mechanism of KRAS inhibitors.

Caption: The KRAS signaling pathway, illustrating the transition between inactive (GDP-bound) and active (GTP-bound) states and the activation of downstream effector pathways like RAF/MEK/ERK and PI3K/AKT/mTOR.

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of KRAS inhibitors, from initial screening to in vivo efficacy studies.

Caption: A logical diagram comparing the mechanisms of action for different classes of KRAS inhibitors, including covalent G12C inhibitors, non-covalent G12D inhibitors, and pan-RAS(ON) tri-complex inhibitors.

Detailed Experimental Protocols

The successful development of KRAS inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Assays for Target Engagement

Objective: To quantify the direct binding of an inhibitor to the mutant KRAS protein and its effect on nucleotide exchange.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Binding of the inhibitor to tagged KRAS protein brings the fluorophores close, generating a FRET signal.

-

Protocol:

-

Recombinant, tagged KRAS mutant protein (e.g., His-tagged KRAS G12D) is incubated with varying concentrations of the test inhibitor in an assay buffer.

-

A fluorescently labeled antibody or binding partner (e.g., anti-His antibody conjugated to a FRET donor) and a second labeled molecule that binds to a different site or tag on KRAS (conjugated to a FRET acceptor) are added.

-

After incubation, the plate is read on an HTRF-compatible plate reader to measure the fluorescence signal at the acceptor's emission wavelength.

-

IC50 values are calculated from the dose-response curve.

-

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: Similar to HTRF, this bead-based assay measures the proximity of molecules. Binding brings donor and acceptor beads together, leading to the generation of a chemiluminescent signal.

-

Protocol:

-

Streptavidin-coated donor beads are incubated with a biotinylated KRAS mutant protein.

-

Antibody-coated acceptor beads that recognize a tag on the KRAS protein are added, along with the test inhibitor at various concentrations.

-

Following incubation in the dark, the plate is read on an AlphaLISA-compatible reader.

-

IC50 values are determined by plotting the signal against the inhibitor concentration.

-

-

Cellular Assays for Functional Inhibition

Objective: To assess the effect of the inhibitor on the viability of KRAS-mutant cancer cells and on downstream signaling pathways.

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Protocol:

-

KRAS-mutant and KRAS wild-type cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the KRAS inhibitor for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, and after a brief incubation to lyse the cells and stabilize the luminescent signal, the plate is read on a luminometer.

-

The half-maximal growth inhibitory concentration (GI50) is calculated.

-

-

-

Western Blot Analysis of Pathway Modulation:

-

Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (active) forms of downstream effectors like ERK and AKT.

-

Protocol:

-

KRAS-mutant cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

After incubation with secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence detection system. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.

-

-

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of the KRAS inhibitor in a living organism.

-

Protocol:

-

Cell Implantation: KRAS-mutant human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Treatment Administration: The KRAS inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

-

Resistance Mechanisms and Future Directions

Despite the remarkable success of KRAS inhibitors, both intrinsic and acquired resistance remain significant clinical challenges.[19] Mechanisms of resistance include:

-

Feedback Reactivation: Inhibition of KRAS can lead to the feedback reactivation of upstream signaling pathways, such as through receptor tyrosine kinases (RTKs), which can reactivate wild-type RAS isoforms or bypass the inhibited KRAS mutant.[4][10]

-

Secondary Mutations: The emergence of new mutations in KRAS or other downstream signaling components can render the inhibitor ineffective.[4]

-

Histological Transformation: In some cases, tumors can undergo a change in their cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on the original KRAS driver mutation.

Future strategies to overcome resistance and broaden the utility of KRAS inhibitors include:

-

Combination Therapies: Combining KRAS inhibitors with inhibitors of other key signaling nodes, such as MEK, SHP2, EGFR, or with immunotherapy, is a promising approach to achieve more durable responses.[11][18]

-

Targeting Other Mutations: The development of inhibitors for other KRAS mutations beyond G12C, such as G12D and G12V, is a major focus of current research.[21][22]

-

Novel Therapeutic Modalities: The use of alternative approaches, such as siRNA-based therapies to silence mutant KRAS expression, is being explored.[7][23]

Conclusion

The development of direct KRAS inhibitors represents a paradigm shift in the treatment of some of the most challenging cancers. The initial success with G12C inhibitors has provided a roadmap for targeting other KRAS mutations. A deep understanding of the underlying biology, mechanisms of action, and potential resistance pathways, coupled with robust and standardized experimental evaluation, is essential for the continued advancement of this exciting field. As we move forward, the focus will undoubtedly be on developing next-generation inhibitors like our conceptual HKI-20, which offer improved potency, selectivity, and the ability to overcome resistance, ultimately expanding the benefit of KRAS-targeted therapies to a larger patient population.

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways [mdpi.com]

- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are KRAS G12V inhibitors and how do they work? [synapse.patsnap.com]

- 7. Uniquely engineered KRAS-targeted cancer drug found to be effective in early studies - UNC Lineberger [unclineberger.org]

- 8. oncodaily.com [oncodaily.com]

- 9. mskcc.org [mskcc.org]

- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. mdpi.com [mdpi.com]

- 14. jetir.org [jetir.org]

- 15. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 16. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ilcn.org [ilcn.org]

- 18. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]

- 20. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kuickresearch.com [kuickresearch.com]

- 22. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Discovery and Synthesis of a Covalent KRAS G12C Inhibitor

Disclaimer: The compound "KRAS inhibitor-20" is a non-standard designation. This guide utilizes Adagrasib (MRTX849), a clinically approved covalent inhibitor of KRAS G12C, as a representative molecule to illustrate the principles of discovery, synthesis, and evaluation for this class of inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface.

The discovery of a specific mutation, G12C, which replaces a glycine with a cysteine residue at codon 12, presented a unique opportunity for targeted therapy. The cysteine residue provides a handle for covalent inhibitors to irreversibly bind to KRAS G12C, locking the protein in its inactive state. This guide provides a technical overview of the discovery, synthesis, and characterization of a potent and selective covalent KRAS G12C inhibitor, exemplified by Adagrasib (MRTX849).

Mechanism of Action

Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[4] This covalent modification occurs within the switch-II pocket of KRAS G12C, trapping the protein in its inactive, GDP-bound conformation.[4] By locking KRAS G12C in this "off" state, Adagrasib prevents its interaction with downstream effector proteins, thereby inhibiting aberrant signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][5]

Data Presentation

Table 1: In Vitro Potency and Selectivity of Adagrasib

| Parameter | Cell Line | KRAS Mutation | Value |

| IC50 (Cell Viability) | MIA PaCa-2 | G12C | 0.276 µmol/L[6] |

| H358 | G12C | Not specified | |

| IC50 (KRAS-dependent signaling) | Not specified | G12C | ~5 nmol/L[4][7] |

| Selectivity | Wild-type KRAS vs. KRAS G12C | WT vs. G12C | >1,000-fold[7] |

Table 2: Preclinical Pharmacokinetics of Adagrasib

| Species | Administration | Dose | T1/2 (half-life) | Cmax | Oral Bioavailability (%) | Reference(s) |

| Mouse | Intravenous | 3 mg/kg | 1.51 h | - | - | [2] |

| Oral | 30 mg/kg | 0-4.00 h | 252-2410 ng/mL | 25.9 - 62.9 | [2] | |

| Rat | Intravenous | 3 mg/kg | 2.57 h | - | - | [2] |

| Oral | 30 mg/kg | 3.50 ± 0.21 h | 677.45 ± 58.72 ng/mL | - | [2] | |

| Dog | Intravenous | 3 mg/kg | 7.56 h | - | - | [2] |

Table 3: Preclinical Efficacy of Adagrasib in Xenograft Models

| Tumor Type | Model | Dosing | Outcome | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | H358 xenografts | 10, 30, and 100 mg/kg (single dose) | Dose-dependent KRAS G12C modification and pathway inhibition | Not specified |

| Various Solid Tumors | Patient-derived xenografts | 100 mg/kg/day | Broad-spectrum antitumor activity | [7] |

| NSCLC (Brain Metastases) | LU99-Luc, H23-Luc, LU65-Luc intracranial xenografts | Clinically relevant doses | Tumor regression and extended survival | [4] |

Experimental Protocols

Synthesis of Adagrasib (MRTX849)

A concise, five-step, transition-metal and protection-free synthesis of Adagrasib has been developed.[1][8] This route offers high efficiency and is suitable for large-scale production.

Step 1: Dieckmann Condensation The synthesis commences with a base-mediated intramolecular Dieckmann condensation of a diester precursor to form the core ketoester intermediate.[1]

Step 2: Thiol Formation The ketoester is then reacted with thiourea to yield a thiol intermediate.[1]

Step 3: Alkylation and Cyclization Alkylation of the thiol with a suitable electrophile, followed by cyclization, forms the tetrahydropyridopyrimidine core of Adagrasib.[1]

Step 4: Sequential SNAr Reactions Two sequential nucleophilic aromatic substitution (SNAr) reactions are employed to introduce the chiral building blocks to the tetrahydropyridopyrimidine core.[1][8]

Step 5: Amide Coupling The final step involves an amide coupling reaction to attach the 2-fluoroacrylamide "warhead," completing the synthesis of Adagrasib.[9]

KRAS G12C Nucleotide Exchange Assay (TR-FRET)

This assay is designed to screen for inhibitors that block the exchange of GDP for GTP in KRAS G12C, a critical step for its activation.[5][10][11]

-

Reagent Preparation : Prepare assay buffer, GDP-loaded KRAS G12C protein, SOS1 (a guanine nucleotide exchange factor), and fluorescently labeled GTP.

-

Compound Addition : Add test compounds at various concentrations to a 384-well assay plate.

-

Reaction Initiation : Add a mixture of GDP-loaded KRAS G12C and SOS1 to the wells.

-

Nucleotide Exchange : Initiate the exchange reaction by adding the fluorescently labeled GTP.

-

Incubation : Incubate the plate at room temperature to allow for nucleotide exchange.

-

Detection : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.

Cell Viability Assay (MIA PaCa-2)

This assay determines the effect of the inhibitor on the proliferation of KRAS G12C mutant cancer cells.[6][12]

-

Cell Seeding : Seed MIA PaCa-2 cells (a pancreatic cancer cell line with a KRAS G12C mutation) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the KRAS inhibitor for 72 hours.

-

Viability Reagent Addition : Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Incubation : Incubate the plates according to the manufacturer's instructions to allow for signal generation.

-

Luminescence Measurement : Measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis : Calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

Target Engagement Assay

This assay confirms that the inhibitor covalently binds to KRAS G12C within the cell.[13][14]

-

Cell Treatment : Treat KRAS G12C mutant cells with the inhibitor for a specified time.

-

Cell Lysis : Lyse the cells to extract total protein.

-

Immunoaffinity Enrichment : Use an anti-RAS antibody to enrich for KRAS protein from the cell lysate.

-

Mass Spectrometry Analysis : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify both the unbound (free) KRAS G12C and the inhibitor-bound KRAS G12C.

-

Data Analysis : Determine the percentage of target engagement by calculating the ratio of inhibitor-bound KRAS G12C to the total KRAS G12C protein.

Visualizations

Caption: KRAS Signaling Pathway and Inhibition by Adagrasib.

Caption: KRAS Inhibitor Discovery and Development Workflow.

References

- 1. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by binding to mouse plasma carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. syncsci.com [syncsci.com]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. aurorabiolabs.com [aurorabiolabs.com]

- 12. Overcoming Adaptive Resistance to KRAS and MEK Inhibitors by Co-targeting mTORC1/2 Complexes in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of Covalent Inhibitors to KRAS G12C

Disclaimer: The compound "KRAS inhibitor-20" appears to be a placeholder or a not yet publicly disclosed proprietary name. This technical guide will therefore focus on the binding affinity of two well-characterized, clinically approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), as representative examples to fulfill the core requirements of this request.

This guide provides a comprehensive overview of the binding characteristics of covalent inhibitors targeting the KRAS G12C mutant protein. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[2] This mutation impairs the ability of KRAS to hydrolyze GTP to GDP, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.[1]

The presence of a cysteine residue in the KRAS G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors are designed with a reactive electrophile, such as an acrylamide group, that forms a permanent, irreversible covalent bond with the thiol group of the cysteine at position 12.[1][3] These inhibitors typically bind to the inactive, GDP-bound state of KRAS G12C, trapping it in this conformation and preventing its reactivation.[4] This allosteric inhibition blocks the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling.[4]

Quantitative Binding Affinity Data

The binding affinity of KRAS G12C inhibitors is a critical parameter for their efficacy. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for Sotorasib and Adagrasib.

Table 1: Binding Affinity of Sotorasib (AMG 510) to KRAS G12C

| Parameter | Value | Cell Line / Assay Conditions |

| Ki | 11 nM | KRAS G12C-GDP[5] |

| IC50 | 0.21 µM | Inhibiting KRAS G12C-mediated signaling in H358 cells[5] |

| IC50 | 0.01 - 0.5 µM | Proliferation of various KRAS G12C-positive cancer cell lines[5] |

| IC50 (H358) | 0.03 µM | Proliferation of H358 lung adenocarcinoma cells[5] |

| IC50 (MIA PaCa-2) | 0.12 µM | Proliferation of MIA PaCa-2 pancreatic cancer cells[5] |

Table 2: Binding Affinity of Adagrasib (MRTX849) to KRAS G12C

| Parameter | Value | Cell Line / Assay Conditions |

| IC50 | 5 nM | Potency[6] |

| IC50 (2D) | 10 - 973 nM | Cell growth inhibition in various KRAS G12C-mutant cell lines (3-day adherent)[7] |

| IC50 (3D) | 0.2 - 1042 nM | Cell growth inhibition in various KRAS G12C-mutant cell lines (12-day spheroids)[7] |

| IC50 (signaling) | Single-digit nM | Inhibition of ERK1/2 and S6 phosphorylation in cell lines[7] |

Experimental Protocols

The determination of binding affinity and inhibitory activity of KRAS G12C inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

-

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the inhibitor to KRAS G12C.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human KRAS G12C protein (GDP-bound)

-

Inhibitor compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Procedure:

-

Ligand Immobilization:

-

The KRAS G12C protein is immobilized on the sensor chip surface via amine coupling.

-

The chip surface is activated with a mixture of EDC and NHS.

-

A solution of KRAS G12C in immobilization buffer is injected over the activated surface.

-

Remaining active sites are deactivated with ethanolamine.

-

-

Analyte Binding:

-

A series of dilutions of the inhibitor (analyte) in running buffer are prepared.

-

Each concentration is injected over the immobilized KRAS G12C surface for a defined association time.

-

This is followed by an injection of running buffer alone to monitor the dissociation phase.

-

-

Data Analysis:

-

The binding response is measured in resonance units (RU).

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka and kd.

-

The Kd is calculated as kd/ka.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are used to measure the inhibition of protein-protein interactions or ligand-protein binding in a high-throughput format.

-

Objective: To determine the IC50 value of an inhibitor by measuring its ability to compete with a fluorescently labeled ligand for binding to KRAS G12C.

-

Materials:

-

TR-FRET compatible plate reader

-

Low-volume 384-well plates

-

His-tagged KRAS G12C protein

-

Fluorescently labeled GTP analog (e.g., GTP-Red)

-

Europium-labeled anti-His antibody (donor)

-

Inhibitor compound

-

Assay buffer

-

-

Procedure:

-

Assay Setup:

-

Serial dilutions of the inhibitor compound are prepared in assay buffer.

-

The inhibitor dilutions are added to the wells of the microplate.

-

A solution of His-tagged KRAS G12C is added to each well.

-

A pre-mixed solution of the Europium-labeled anti-His antibody and the GTP-Red ligand is added to all wells.

-

-

Incubation:

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence is calculated.

-

The data is plotted as the TR-FRET ratio versus the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

-

Biochemical Competition Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a known binder from the target protein.

-

Objective: To determine the dissociation constant (Kd) of a test inhibitor for KRAS G12C.

-

Materials:

-

DNA-tagged KRAS G12C protein

-

Capture ligand immobilized on magnetic beads

-

Test inhibitor compound

-

qPCR reagents

-

-

Procedure:

-

Reaction Setup:

-

A constant concentration of DNA-tagged KRAS G12C is incubated with magnetic beads coated with a capture ligand.

-

Increasing concentrations of the test inhibitor are added to the reaction mixtures.

-

-

Incubation and Washing:

-

The reactions are incubated to allow competitive binding to reach equilibrium.

-

The magnetic beads are washed to remove unbound protein and inhibitor.

-

-

Quantification:

-

The amount of DNA-tagged KRAS G12C bound to the beads is quantified by qPCR.

-

-

Data Analysis:

-

The amount of bound protein is plotted against the inhibitor concentration.

-

The data is fitted to a competition binding equation to determine the Kd of the test inhibitor.

-

-

Visualizations

KRAS G12C Signaling Pathway and Inhibition

Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.

General Experimental Workflow for Binding Affinity Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 6. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

The Impact of KRAS G12C Inhibition on Tumor Cell Proliferation: A Technical Overview

A note on the scope of this document: This technical guide provides a comprehensive overview of the effects of KRAS G12C inhibitors on tumor cell proliferation. Due to the limited availability of detailed public data for the specific compound "KRAS inhibitor-20," this document utilizes data from well-characterized KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), as representative examples to fulfill the request for an in-depth technical analysis. "this compound" is identified as a potent KRAS G12C inhibitor with a reported IC50 of less than 10 nM. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to potent and selective KRAS G12C inhibitors.

Introduction to KRAS and the G12C Mutation

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, occurring in approximately 25% of all tumors.[3] These mutations, most frequently at codon 12, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1][4] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, found in about 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-3% of other solid tumors.[5][6] The unique cysteine residue in the G12C mutant has provided a novel therapeutic window for the development of covalent inhibitors that specifically target this altered protein.[7]

Mechanism of Action of KRAS G12C Inhibitors

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12.[7] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound state.[1] By locking KRAS G12C in this "off" conformation, these inhibitors prevent its interaction with downstream effector proteins, thereby blocking the hyperactivation of key signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK).[1][3] The inhibition of this pathway ultimately leads to a reduction in tumor cell proliferation and survival.

Quantitative Analysis of Anti-Proliferative Effects

The efficacy of KRAS G12C inhibitors in suppressing tumor cell proliferation has been extensively documented in preclinical studies. The following tables summarize key quantitative data for the representative inhibitors, Sotorasib and Adagrasib.

Table 1: In Vitro Efficacy of Sotorasib and Adagrasib on KRAS G12C Mutant Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Sotorasib | NCI-H358 | NSCLC | ~6 | [8] |

| Sotorasib | MIA PaCa-2 | Pancreatic | ~9 | [8] |

| Adagrasib | Multiple KRAS G12C cell lines | Various | 5 | [9] |

Table 2: In Vivo Efficacy of Sotorasib and Adagrasib in Xenograft Models

| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |

| Sotorasib | NCI-H358 | NSCLC | 30 mg/kg, p.o., daily | Tumor regression | [8] |

| Adagrasib | LU99-Luc | NSCLC Brain Metastasis | 100 mg/kg, p.o., twice daily | Near complete tumor regression | [9] |

| Adagrasib | H358 | NSCLC | 10, 30, and 100 mg/kg, p.o., daily | Dose-dependent tumor regression | [10] |

| Adagrasib | MIA PaCa-2 | Pancreatic | 30 and 100 mg/kg, p.o., daily | Dose-dependent tumor regression | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of KRAS inhibitors. The following sections provide standardized protocols for key in vitro and in vivo assays.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the KRAS G12C inhibitor in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

-

KRAS G12C mutant cancer cell lines

-

KRAS G12C inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the KRAS G12C inhibitor at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the level of protein phosphorylation.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

KRAS G12C mutant cancer cell lines

-

Matrigel (optional)

-

KRAS G12C inhibitor formulated for oral gavage

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the KRAS G12C inhibitor or vehicle control orally once or twice daily.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by KRAS G12C inhibitors and a typical experimental workflow for their evaluation.

Caption: Simplified KRAS/MAPK signaling pathway and the point of intervention for KRAS G12C inhibitors.

Caption: A typical experimental workflow for evaluating the efficacy of a KRAS G12C inhibitor.

Conclusion

KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. By selectively targeting the mutant protein and inhibiting downstream signaling, these agents effectively suppress tumor cell proliferation. The quantitative data from in vitro and in vivo studies on representative inhibitors like Sotorasib and Adagrasib demonstrate their potent anti-tumor activity. The standardized experimental protocols provided in this guide offer a framework for the continued evaluation and development of novel KRAS G12C inhibitors. While specific data for "this compound" is limited, its high potency suggests it operates through a similar mechanism of action, contributing to the growing arsenal of targeted therapies against KRAS-driven cancers.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]

- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Early Preclinical Data on KRAS Inhibitor-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for KRAS inhibitor-20, a novel, potent, and selective inhibitor of the KRAS protein. The data presented herein summarizes the initial in vitro and in vivo characterization of this compound, highlighting its mechanism of action, potency, and preliminary anti-tumor activity.

Biochemical and Cellular Activity

This compound was designed to target and inhibit the function of mutated KRAS, a key driver in numerous human cancers. The initial preclinical evaluation focused on its biochemical potency against KRAS and its functional consequences in cancer cell lines harboring KRAS mutations.

Biochemical Assays

The direct binding affinity and inhibitory activity of this compound against the KRAS protein were assessed using a suite of biochemical assays.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC₅₀ (nM) | Kᵢ (nM) |

| Nucleotide Exchange Assay | KRAS G12C | 2.5 | - |

| Protein Binding Assay | KRAS G12C | - | 1.8 |

| Nucleotide Exchange Assay | KRAS (Wild Type) | >10,000 | - |

| Protein Binding Assay | KRAS (Wild Type) | - | >5,000 |

Cellular Assays

The on-target activity of this compound was evaluated in various cancer cell lines with known KRAS mutations. The primary endpoints were the inhibition of downstream signaling pathways and the reduction of cancer cell viability.

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | KRAS Mutation | p-ERK IC₅₀ (nM) | Cell Viability IC₅₀ (nM) |

| NCI-H358 | Non-Small Cell Lung | G12C | 5.2 | 10.8 |

| MIA PaCa-2 | Pancreatic | G12C | 8.1 | 15.3 |

| SW620 | Colorectal | G12V | >5,000 | >10,000 |

| A549 | Non-Small Cell Lung | G12S | >5,000 | >10,000 |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was assessed in a xenograft mouse model using the NCI-H358 human non-small cell lung cancer cell line.

Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 85 |

| This compound | 100 | 98 |

Signaling Pathway and Experimental Workflows

KRAS Signaling Pathway

KRAS is a central node in key signaling pathways that regulate cell growth, proliferation, and survival. This compound is designed to block these downstream signals in cancer cells with specific KRAS mutations.

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Characterization

The in vitro characterization of this compound follows a standardized workflow to assess its biochemical and cellular activities.

Caption: Workflow for the in vitro characterization of this compound.

Experimental Workflow: In Vivo Xenograft Study

The in vivo efficacy of this compound is evaluated using a standard subcutaneous xenograft model.

Caption: Workflow for the in vivo xenograft study of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TR-FRET Based KRAS Nucleotide Exchange Assay

This assay measures the ability of this compound to prevent the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.[1][2][3]

-

Reagent Preparation :

-

Prepare Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

Dilute recombinant human KRAS G12C protein to 2X final concentration in Assay Buffer.

-

Dilute SOS1 (catalytic domain) to 2X final concentration in Assay Buffer.

-

Dilute fluorescently labeled GTP (e.g., BODIPY-FL-GTP) to 2X final concentration in Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to 2X final concentration.

-

-

Assay Procedure :

-

Add 5 µL of 2X this compound dilution or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 5 µL of 2X KRAS G12C protein to each well.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Add 10 µL of a 2X mixture of SOS1 and fluorescently labeled GTP to initiate the nucleotide exchange reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][5][6][7]

-

Cell Seeding :

-

Harvest and count cancer cells (e.g., NCI-H358, MIA PaCa-2).

-

Seed the cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cell plate and add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure :

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis :

-

Measure the luminescence of each well using a luminometer.

-

Normalize the data to the vehicle-treated control wells (100% viability) and background wells (no cells, 0% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.[8][9][10]

-

Animal Model and Cell Implantation :

-

Use female athymic nude mice, 6-8 weeks old.

-

Harvest NCI-H358 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.

-

Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

-

-

Tumor Growth and Randomization :

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Compound Administration :

-

Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

Administer the compound or vehicle orally, once daily, at the specified doses.

-

-

Efficacy Evaluation :

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

-

-

Data Analysis :

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare the tumor volumes of the treatment groups to the vehicle control group.

-

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. aurorabiolabs.com [aurorabiolabs.com]

- 4. OUH - Protocols [ous-research.no]

- 5. wjpls.org [wjpls.org]

- 6. ch.promega.com [ch.promega.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KRAS Inhibitor-20 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KRAS Inhibitor-20 in preclinical in vivo mouse models, based on available data. This document includes a summary of its properties, recommended dosage from preclinical studies, and detailed experimental protocols.

Introduction

This compound is a small molecule inhibitor targeting the KRAS G12C mutation, a common oncogenic driver in various cancers. It has an IC50 value of less than 10 nM and has been shown to induce alkylation of KRasG12C in human lung cancer adenocarcinoma cells with an EC50 of 3.3 nM. While "this compound" is a commercial name, it is identified as compound 12b in scientific literature and patent documents. Publicly available in vivo efficacy data for a compound directly corresponding to the chemical structure of "this compound" (CAS 2411786-32-6) is limited. However, extensive preclinical in vivo data is available for YL-17231 (also known as TEB-17231), a pan-KRAS inhibitor developed by Shanghai Yingli Pharmaceutical Co., Ltd., the same entity associated with the initial patent for compound 12b. Given the association, the data for YL-17231 provides a valuable reference for designing in vivo studies with KRAS G12C inhibitors.

Data Presentation

The following table summarizes the quantitative data for YL-17231, a pan-KRAS inhibitor from the same developing company as the compound series including "this compound". This data is presented as a strong surrogate for establishing initial experimental parameters for KRAS G12C inhibitors in vivo.